2-(4-Chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a chlorophenyl group and a phenylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 3-(4-chlorophenyl)isoxazole. The final step involves the Friedel-Crafts acylation of 3-(4-chlorophenyl)isoxazole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3-methylisoxazol-5-yl)ethanone
- 2-(4-Chlorophenyl)-1-(3-ethylisoxazol-5-yl)ethanone
- 2-(4-Chlorophenyl)-1-(3-phenylisoxazol-4-yl)ethanone
Uniqueness
2-(4-Chlorophenyl)-1-(3-phenylisoxazol-5-yl)ethanone is unique due to its specific substitution pattern on the isoxazole ring and the presence of both chlorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62679-18-9 |
---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)10-16(20)17-11-15(19-21-17)13-4-2-1-3-5-13/h1-9,11H,10H2 |
InChI Key |
SJAWSHGZAXLJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.